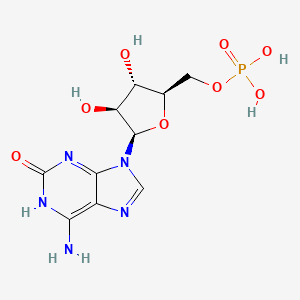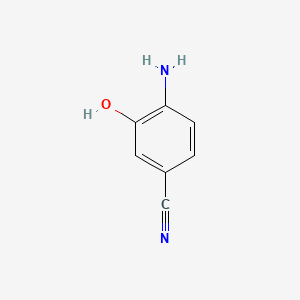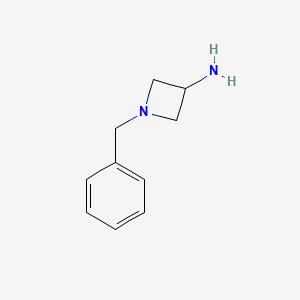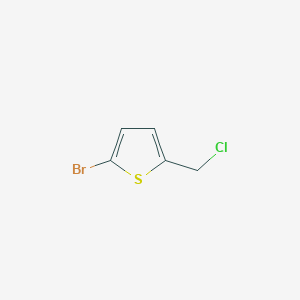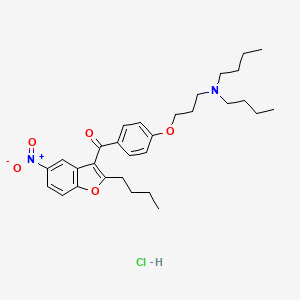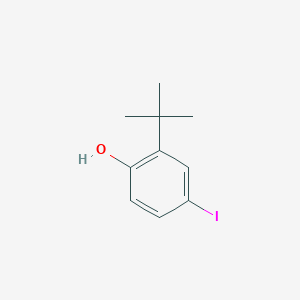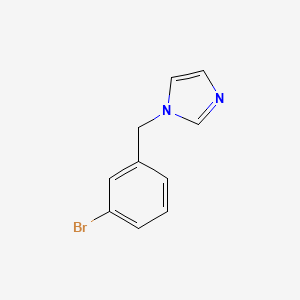
4-Bromo-2-(chloromethyl)-1-methoxybenzene
Übersicht
Beschreibung
The compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene is a halogenated methoxybenzene, which is a class of compounds that includes various derivatives with bromine and chlorine substituents. These compounds are of interest due to their presence in the environment and their potential use in various industrial applications, including the synthesis of polymers and pharmaceuticals .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be influenced by the presence of halogen atoms, which can participate in various types of interactions. For example, in 4-halotriaroylbenzenes, halogen bonding with oxygen (C-X...O=C interactions) is a significant structural determinant . The presence of bromine and chlorine atoms in the compound 4-Bromo-2-(chloromethyl)-1-methoxybenzene likely contributes to its molecular geometry and potential for intermolecular interactions.
Chemical Reactions Analysis
Halogenated methoxybenzenes can undergo various chemical reactions, including those that involve the halogen atoms. For example, the presence of bromine and chlorine can facilitate further functionalization or substitution reactions, which are useful in the synthesis of more complex molecules. The reactivity of these halogens can be exploited in the synthesis of pharmaceuticals, such as SGLT2 inhibitors, where halogenated intermediates are key components .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(chloromethyl)-1-methoxybenzene would be influenced by its halogenated structure. The presence of bromine and chlorine atoms would affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's behavior in the environment and its suitability for industrial applications. For example, the volatility of halogenated methoxybenzenes in the marine troposphere suggests that they can be transported over long distances and may have mixed biogenic and anthropogenic origins .
Wissenschaftliche Forschungsanwendungen
Environmental Studies
4-Bromo-2-(chloromethyl)-1-methoxybenzene, as part of bromochloromethoxybenzenes, has been studied for its environmental impact. Research suggests that these compounds, including variants of methoxybenzenes, are found in the marine troposphere of the Atlantic Ocean. They have mixed biogenic and anthropogenic origins, indicating their ubiquity in the environment despite not being produced in technical quantities (Führer & Ballschmiter, 1998).
Organic Electronics
In the field of organic electronics, derivatives of 4-Bromo-2-(chloromethyl)-1-methoxybenzene have been compared as monomers for the synthesis of polymers like poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bromomethyl variant has shown to yield higher molecular weights and narrower polydispersities than the chloromethyl counterpart, indicating its potential in developing advanced materials (Sanford et al., 1999).
Material Chemistry
This compound has been used in synthesizing monomers that exhibit liquid crystalline behavior. Such monomers are crucial in creating materials with specific optical and thermal properties, which can be applied in displays, sensors, and other advanced technological fields (Wang et al., 2000).
Chemical Synthesis and Catalysis
The compound has been involved in studies related to chemical synthesis and catalysis. For instance, it was used as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols, demonstrating its role in facilitating specific chemical reactions (Niknam & Nasehi, 2002).
Wirkmechanismus
Zukünftige Richtungen
The potential applications or future directions for “4-Bromo-2-(chloromethyl)-1-methoxybenzene” would depend largely on its physical and chemical properties, as well as how it interacts with other compounds or systems. Without more specific information, it’s difficult to predict what these might be .
Eigenschaften
IUPAC Name |
4-bromo-2-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJFMJVATVQTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438600 | |
| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
CAS RN |
7017-52-9 | |
| Record name | 4-Bromo-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
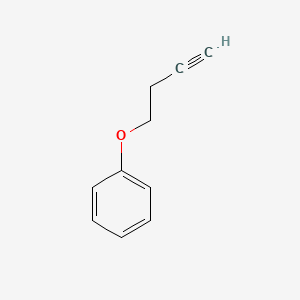

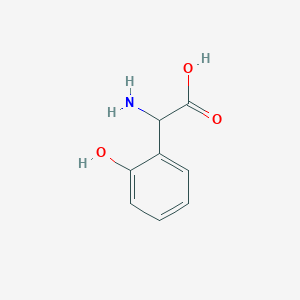

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
